4-Hydroxyisobenzofuran-1(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCIMKFWMUXNBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506053 | |
| Record name | 4-Hydroxy-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxyphthalide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032598 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13161-32-5 | |
| Record name | 4-Hydroxyphthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13161-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxyphthalide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032598 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
255 - 256 °C | |
| Record name | 4-Hydroxyphthalide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032598 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for 4 Hydroxyisobenzofuran 1 3h One and Its Advanced Derivatives
Strategies for the Construction of the Isobenzofuranone Core
The fundamental challenge in synthesizing 4-hydroxyisobenzofuran-1(3H)-one lies in the efficient construction of the bicyclic lactone system. Researchers have devised several ingenious strategies to achieve this, ranging from classic cyclization reactions to modern catalytic methods.
Palladium-Catalyzed Cyclization and Carbonylation Approaches
Palladium catalysis has proven to be a powerful tool for the synthesis of benzofuranone structures. These methods often involve the cyclization of appropriately substituted precursors. For instance, palladium-catalyzed hydroesterification of alkenylphenols using phenyl formate (B1220265) as a carbon monoxide surrogate provides a route to various lactones with high regioselectivity. organic-chemistry.org Another approach involves the palladium-catalyzed cyclization of 1,6-enynes with disilanes, which yields silyl (B83357) benzofuran (B130515) derivatives under mild conditions with good functional group tolerance. rsc.org Additionally, palladium-catalyzed intramolecular C-H activation of phenylacetic acids followed by C-O bond formation has been developed to afford benzofuranones. organic-chemistry.orgnih.gov This method has been extended to an enantioselective process, marking a significant advancement in the synthesis of chiral benzofuranones through a Pd(II)/Pd(IV) redox cycle. nih.govorganic-chemistry.org The combination of palladium and copper catalysts in Sonogashira coupling reactions between iodophenols and terminal alkynes also leads to the formation of benzofuran derivatives through subsequent intramolecular cyclization. nih.govacs.org
Table 1: Examples of Palladium-Catalyzed Reactions for Benzofuranone Synthesis
| Reaction Type | Catalysts | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Hydroesterification | Palladium | Alkenylphenols, Phenyl formate | High regioselectivity, CO surrogate | organic-chemistry.org |
| Cyclization/Silylation | Palladium | 1,6-enynes, Disilanes | Mild conditions, Silyl benzofurans | rsc.org |
| C-H Activation/C-O Formation | Palladium(II) | Phenylacetic acids | Enantioselective potential | organic-chemistry.orgnih.govorganic-chemistry.org |
| Sonogashira Coupling/Cyclization | Palladium, Copper | Iodophenols, Terminal alkynes | Co-catalyst required | nih.govacs.org |
C-H Activation and Intramolecular C-O Bond Formation
The direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis due to its atom economy. wikipedia.org In the context of isobenzofuranone synthesis, intramolecular C-H activation followed by C-O bond formation offers a direct route to the lactone ring. Palladium(II)-catalyzed enantioselective C-H activation of phenylacetic acids is a prime example, leading to chiral benzofuranones. nih.govorganic-chemistry.org This reaction proceeds through the formation of a palladacycle intermediate. organic-chemistry.org Phenol-directed C-H activation/C-O cyclization, catalyzed by palladium, has also been developed for the synthesis of dibenzofurans, a related class of compounds. nih.gov Furthermore, rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes has been utilized to synthesize N-aryl-2H-indazoles, showcasing the versatility of C-H activation in heterocyclic synthesis. acs.org Intramolecular hydrogen bonding can also play a role in directing C-H borylation reactions, thereby influencing the regioselectivity of functionalization. nih.gov
Tandem Cascade Reactions for Lactone Ring Closure
Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, provide an efficient pathway to complex molecules like isobenzofuranones. wikipedia.org These reactions can be initiated by various catalysts or reagents. For example, a metal-free tandem Friedel-Crafts/lactonization reaction catalyzed by perchloric acid (HClO4) allows for the synthesis of 3,3-diaryl or 3-alkyl-3-aryl benzofuranones from tertiary α-hydroxy acid esters and substituted phenols. organic-chemistry.org Another approach involves an acid/base-steered cascade cyclization of 2-acylbenzoic acids with isatoic anhydrides to produce isobenzofuranone derivatives. nih.gov Base-mediated protocols have also been developed, such as the reaction of formyl triflates with sulfonylphthalide, leading to isobenzofuranone-spiro-linked benzofuranones. researchgate.net The synthesis of 3-substituted phthalides can be achieved via a one-pot reaction of phthalaldehydic acid with substituted ketones using Montmorillonite K10 as a heterogeneous acid catalyst. acs.org
Table 2: Tandem Cascade Reactions for Isobenzofuranone Synthesis
| Reaction Type | Catalyst/Reagent | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Friedel-Crafts/Lactonization | HClO4 | Tertiary α-hydroxy acid esters, Phenols | Metal-free, High diversity | organic-chemistry.org |
| Acid/Base-Steered Cyclization | Na2CO3 or p-toluenesulfonic acid | 2-Acylbenzoic acids, Isatoic anhydrides | Switchable pathways | nih.gov |
| Hauser-Kraus Annulation | Base (e.g., Cs2CO3) | Formyl triflates, Sulfonylphthalide | Spiro-linked products | researchgate.net |
| Aldol (B89426) Condensation/Lactonization | Montmorillonite K10 | Phthalaldehydic acid, Ketones | Heterogeneous catalysis | acs.org |
Metal-Free Organic Transformations for Benzofuranone Synthesis
Growing interest in sustainable chemistry has spurred the development of metal-free synthetic methods. nih.gov These approaches avoid the use of potentially toxic and expensive heavy metals. A facile one-pot intermolecular condensation between α-hydroxy aryl ketones and resorcinol (B1680541) derivatives provides a metal-free route to a library of benzofuranone compounds. nih.gov Another metal-free method involves the tandem Friedel-Crafts/lactonization catalyzed by a strong acid. organic-chemistry.org Trifluoroacetic acid has been used to mediate the lactonization of tert-butyl 2-(1,3-dioxol-2-yl)benzoates to form 3-(ω-hydroxyalkoxy)isobenzofuran-1(3H)-ones. researchgate.net Furthermore, hypervalent iodine reagents can mediate the cyclization of ortho-hydroxystilbenes to yield 2-arylbenzofurans. organic-chemistry.org
Cycloisomerization Protocols for Benzofuran-3(2H)-one Derivatives
Cycloisomerization reactions offer an atom-economical way to construct cyclic systems. Gold(I) catalysts, in conjunction with an oxidant like Selectfluor, can effectively catalyze the cycloisomerization of o-alkynyl phenols to produce benzofuran-3(2H)-ones. researchgate.net Interestingly, under certain conditions, this transformation can also proceed without a gold catalyst. researchgate.net Ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols also provides access to benzofurans. organic-chemistry.org
Electrochemical and Catalytic Cyclization Methods for Benzofurans
Electrochemical methods represent a green and efficient alternative for the synthesis of benzofuran derivatives. nih.gov The electrochemical cyclization of 2-alkynylphenols in the presence of diselenides using platinum electrodes can produce substituted benzofurans in high yields. nih.govfrontiersin.org A catalyst-free electrochemical method has also been reported for the synthesis of new benzofurans via the electro-oxidation of N,N,N',N'-tetramethyl-benzene-1,4-diamine in the presence of cyanoacetates. archivepp.com These electrochemical approaches often proceed under mild conditions and avoid the need for chemical oxidants or catalysts. archivepp.com
Targeted Synthesis of this compound and Positional Isomers
The targeted synthesis of this compound and its isomers involves several strategic approaches, from direct functionalization of the aromatic ring to the construction of the heterocyclic system from acyclic precursors.
Regioselective Hydroxylation Strategies on the Isobenzofuranone Skeleton
Achieving regioselective hydroxylation on a pre-formed isobenzofuranone skeleton is a challenging but valuable transformation. This approach aims to introduce a hydroxyl group at a specific position on the benzene (B151609) ring, such as the C-4 position.
Enzymatic Hydroxylation : Biocatalytic methods using monooxygenases have shown high regioselectivity in the hydroxylation of aromatic compounds. rsc.org Enzymes from the HpaBC family, for instance, have been used for the one-step, product-selective synthesis of hydroxyequols from equol, demonstrating the potential of biocatalysis for introducing hydroxyl groups at specific positions on a phenyl ring. rsc.org This strategy could theoretically be applied to the isobenzofuranone core to yield this compound.
Metal-Catalyzed C-H Oxidation : Transition metal catalysis offers a powerful tool for the direct functionalization of C-H bonds. Manganese and copper complexes have been employed for the chemoselective oxidation of aliphatic and benzylic C-H groups. google.comnih.gov For example, copper powder has been shown to catalyze the intramolecular benzylic C–H oxidation of 2′-methyl-[1,1′-biphenyl]-2-carboxylic acid to form a lactone. nih.gov While these methods often target side chains, developing catalysts for the regioselective hydroxylation of the aromatic C-H bonds of the isobenzofuranone ring is an active area of research.
Functionalization at C-3 Position of Isobenzofuran-1(3H)-one
The C-3 position of the isobenzofuranone ring is a common site for derivatization, leading to a wide array of 3-substituted phthalides which are versatile building blocks for bioactive compounds. rsc.orgnih.gov
Alkylation and Arylation : The C-3 position can be functionalized by generating an arylogous enolate with a strong base, which then reacts with an electrophile. researchgate.net Another powerful method is the Friedel-Crafts alkylation of electron-rich arenes like indoles with 3-hydroxyisobenzofuran-1(3H)-one (the tautomeric form of 2-formylbenzoic acid). scirp.org This reaction, often catalyzed by acids such as TsOH·H₂O, provides efficient access to 3-indolyl-substituted phthalides. scirp.org
Condensation Reactions : 3-substituted phthalides can be synthesized through condensation reactions. For example, the condensation of phthalaldehydic acid with 1,3-dicarbonyl compounds, promoted by a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), yields various C-3 functionalized derivatives. nih.gov
Asymmetric Synthesis : Enantioselective synthesis of 3-substituted phthalides is of high interest. thieme-connect.comacs.org Methods include organocatalytic asymmetric aldol-lactonization reactions of 2-formylbenzoic esters with ketones or aldehydes, which construct the chiral scaffold with high enantioselectivity. acs.org Another approach involves using chiral auxiliaries coupled to 2-iodobenzoic acid, followed by magnesiation and diastereoselective addition to an aldehyde. thieme-connect.com
| Starting Material | Reagent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Indoles | 3-Hydroxyisobenzofuran-1(3H)-one | TsOH·H₂O | 3-Indolyl-substituted phthalides | scirp.org |
| 2-Formylbenzoic esters | Ketones/Aldehydes | Organocatalyst, K₂CO₃ | Chiral 3-substituted phthalides | acs.org |
| 2-Iodobenzoyl amide (chiral) | Aldehydes | i-PrMgCl, then p-TsOH | Enantioenriched 3-substituted phthalides | thieme-connect.com |
| Phthalaldehydic acid | 1,3-Dicarbonyl compounds | DBU, CHCl₃, reflux | C-3 functionalized isobenzofuranones | nih.gov |
Derivatization from Phthalaldehydic Acid and Related Precursors
Phthalaldehydic acid (2-carboxybenzaldehyde) and its derivatives are key precursors for the synthesis of the isobenzofuranone core, as the acid exists in equilibrium with its cyclic tautomer, 3-hydroxyisobenzofuran-1(3H)-one. scirp.orgss-pub.org
One-Pot Cascade Reactions : Sustainable methods have been developed for synthesizing 3-substituted phthalides via a one-pot cascade reaction from 2-formylbenzoic acid and β-keto acids in green solvents like glycerol. nih.gov This approach involves a catalytic sequence of aldol condensation followed by cyclization. nih.gov
Condensation with Nucleophiles : Phthalaldehydic acid readily reacts with various nucleophiles. A series of C-3 functionalized isobenzofuranones can be synthesized through DBU-promoted condensation with different 1,3-dicarbonyl compounds. nih.gov Similarly, reaction with substituted anilines yields 3-(alkylanilino) phthalides through nucleophilic substitution. ss-pub.org
Synthesis of Fluorinated Phthalides : A convenient synthesis of 3-difluoroalkyl phthalides has been achieved through the reaction of phthalaldehydic acids with difluoroenoxysilanes, catalyzed by p-toluenesulfonic acid monohydrate (PTSA). thieme-connect.com
| Precursor | Reagent | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Formylbenzoic acid | β-Keto acids | p-Anisidine, Glycerol, 65 °C | 3-Substituted phthalides | nih.gov |
| Phthalaldehydic acid | Difluoroenoxysilanes | p-Toluenesulfonic acid (PTSA) | 3-Difluoroalkyl phthalides | thieme-connect.com |
| o-Phthalaldehydic acid | Substituted anilines | Single step, displacement of water | 3-(Alkylanilino) phthalides | ss-pub.org |
| Phthalaldehydic acid | 1,3-Dicarbonyl compounds | DBU, CHCl₃, reflux | C-3 Functionalized isobenzofuranones | nih.gov |
Synthetic Routes Involving Reduction and Cyclization
Building the isobenzofuranone ring system can be accomplished through reductive cyclization pathways, starting from more oxidized precursors like phthalic acid or phthalic anhydride (B1165640) derivatives.
Reduction of Phthalic Anhydride/Phthalide (B148349) : Phthalide itself can be prepared by the hydrogenation of phthalic anhydride. orgsyn.org Further reduction of phthalide can lead to precursors for derivatives; for example, reduction to 1,3-dihydroisobenzofuran-1-ol (B3054362) allows for subsequent functionalization. beilstein-journals.org
Reductive Lactonization : The construction of the lactone can occur via C-O bond formation through the reductive lactonization of 2-acylbenzoates. sioc-journal.cn This strategy involves the reduction of a ketone at the 2-position of a benzoic acid ester, followed by intramolecular cyclization to form the phthalide ring.
Radical Cyclization : Photoredox catalysis has enabled decarboxylative radical cyclization cascades. beilstein-journals.orgresearchgate.net These methods often use N-hydroxyphthalimide (NHPI) esters as radical precursors. beilstein-journals.orgresearchgate.netchinesechemsoc.org A strategy could involve a suitably substituted benzene derivative that undergoes a radical cyclization to form the fused lactone ring.
Ring Contraction Methodologies from Precursor Heterocycles (e.g., Tropones)
An elegant, though less common, approach to synthesizing the benzofuranone core involves the ring contraction of larger heterocyclic systems, such as tropones. Tropones are seven-membered non-benzenoid aromatic rings. wikipedia.orgnih.gov
The synthesis of 3-hydroxyisobenzofuran-1(3H)-ones has been achieved through the reaction of tropones with alcohols. researchgate.net This reaction proceeds via a ring contraction mechanism, transforming the seven-membered tropone (B1200060) ring into the six-membered aromatic ring of the phthalide system. This method provides a unique entry into the phthalide scaffold from non-classical precursors. The reaction of tropone itself with potassium hydroxide (B78521) at high temperatures is known to cause a ring contraction to benzoic acid, illustrating the fundamental principle of this transformation. wikipedia.org
Synthesis of Complex Phthalide Derivatives
The foundational synthetic methods described above serve as a platform for constructing more complex molecules containing the isobenzofuranone core.
Spirocyclic Phthalides : One-pot syntheses have been developed to create spiro-isobenzofuran compounds. nih.gov For instance, the reaction of ninhydrin (B49086) with aminonaphthoquinones leads to spiro[benzo[g]indole-2,1′-isobenzofuran] derivatives. nih.gov Another class of complex molecules includes spiro[isobenzofuran-1,4′-piperidine] derivatives, which have been synthesized as probes for biological receptors. acs.org
3,3'-Disubstituted Phthalides : Creating a quaternary carbon center at the C-3 position is a significant synthetic challenge. researchgate.net Methods to achieve this include the difunctionalization of 2-acylbenzoic acids, where a catalyst like Cs₀.₅H₂.₅PW₁₂O₄₀ facilitates the reaction with a range of nucleophiles to form 3,3'-disubstituted isobenzofuran-1(3H)-ones. researchgate.net
| Compound Class | Synthetic Strategy | Precursors | Reference |
|---|---|---|---|
| Spiro[isobenzofuran-1,4′-piperidine] derivatives | Alkylation of 3H-spiro[isobenzofuran-1,4′-piperidine] | Indole (B1671886) derivatives, 1-bromo-4-chlorobutane | acs.org |
| Spiro[benzo[g]indole-2,1′-isobenzofuran] tetraones | Condensation/Oxidative cleavage | Ninhydrin, 4-Amino-1,2-naphthoquinones | nih.gov |
| 3,3'-Disubstituted isobenzofuran-1(3H)-ones | Carbonyl difunctionalization | 2-Acylbenzoic acids, various nucleophiles | researchgate.net |
Synthesis of Hydroxyalkoxy-Substituted Isobenzofuran-1(3H)-ones
A notable and efficient two-step methodology has been developed for the synthesis of 3-(ω-hydroxyalkoxy)isobenzofuran-1(3H)-ones. researchgate.netacs.orgresearchmap.jp This process involves the creation of tert-butyl 2-(1,3-dioxol-2-yl)- or 2-(1,3-dioxan-2-yl)benzoates, which then undergo a facile lactonization. researchgate.net
The initial step involves the in situ generation of 1-(1,3-dioxol-2-yl)- or 1-(1,3-dioxan-2-yl)-2-lithiobenzenes. This is achieved by treating the corresponding bromo-aromatic precursors with butyllithium (B86547) (BuLi) in tetrahydrofuran (B95107) (THF) at a low temperature of -78°C. The resulting organolithium species is then reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to produce the tert-butyl benzoate (B1203000) intermediates. researchgate.net
In the second step, these intermediates are subjected to lactonization mediated by trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH₂Cl₂) at 0°C. This acid treatment facilitates the removal of the tert-butyl group and the cyclic acetal (B89532) protecting group, leading to the cyclization and formation of the desired 3-(2-hydroxyethoxy)- or 3-(3-hydroxypropoxy)isobenzofuran-1(3H)-ones in reasonable yields. researchgate.netacs.org
The synthetic utility of these products has been demonstrated through the transformation of one of the hydroxyalkoxy-substituted compounds into a corresponding isoquinoline-1,3,4(2H)-trione derivative via oxidation with pyridinium (B92312) chlorochromate (PCC). researchgate.net
Table 1: Synthesis of 3-(ω-Hydroxyalkoxy)isobenzofuran-1(3H)-ones
| Precursor | Intermediate | Final Product | Yield |
|---|---|---|---|
| 1-Bromo-2-(1,3-dioxol-2-yl)benzene | tert-Butyl 2-(1,3-dioxol-2-yl)benzoate | 3-(2-Hydroxyethoxy)isobenzofuran-1(3H)-one | Good |
Incorporation of Halogen Moieties into Phthalide Structures
The introduction of halogen atoms into the phthalide framework can be accomplished through several distinct synthetic routes, either by building the heterocyclic system from halogenated precursors or by direct halogenation of the pre-formed phthalide core.
One effective method involves the reduction of a halogen-substituted phthalic anhydride. For instance, 4,5,6,7-tetrachloro-1(3H)-isobenzofuranone can be produced by reacting tetrachlorophthalic anhydride with sodium borohydride (B1222165). google.com This reaction is typically performed in a solvent system consisting of ethers or alcohols. google.com This approach is advantageous as it utilizes readily available halogenated starting materials.
Direct halogenation of the phthalide ring system is also a common strategy. A foundational method is the benzylic radical bromination of phthalide (isobenzofuran-1(3H)-one) at the C-3 position using N-bromosuccinimide (NBS) and a radical initiator like AIBN in a solvent such as carbon tetrachloride. scirp.orgnih.govsioc-journal.cn This reaction quantitatively yields 3-bromophthalide, which is a versatile intermediate for further functionalization. nih.gov
More advanced methodologies utilize hypervalent iodine reagents. Iodine(III)-mediated halogenated addition reactions offer a mild and effective route to 3-substituted halogenated phthalides. researchgate.net For example, the use of phenyliodine(III) diacetate (PIDA) or phenyliodonium (B1259483) diacetate (PIDA) in combination with a halide source like tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium chloride (TBACl) can facilitate the addition of bromine or chlorine to the phthalide structure under gentle reaction conditions. researchgate.net
Furthermore, regioselective halogenation can be achieved on phthalide derivatives. For example, phthalazin-1(2H)-ones, which can be synthesized from 2-formylbenzoic acids or 3-hydroxyisobenzofuran-1(3H)-ones, undergo regioselective bromination at the 4-position of the phthalazinone ring system using benzyltrimethylammonium (B79724) tribromide. acs.org
Table 2: Selected Methods for Halogenating Phthalide Structures
| Method | Reagents | Position of Halogenation | Reference |
|---|---|---|---|
| Reduction | Halogen-substituted phthalic anhydride, NaBH₄ | Ring (e.g., 4,5,6,7) | google.com |
| Radical Bromination | Phthalide, NBS, AIBN | 3-position | nih.govsioc-journal.cn |
| Iodine(III)-Mediation | PIDA, TBAB/TBACl | 3-position | researchgate.net |
Synthesis of 3-Indolyl-Substituted Phthalides Utilizing 3-Hydroxyisobenzofuran-1(3H)-one as a Key Intermediate
A highly efficient and straightforward method for synthesizing 3-indolyl-substituted phthalides employs 3-hydroxyisobenzofuran-1(3H)-one as a pivotal intermediate in a Friedel-Crafts type alkylation reaction with various indoles. scirp.orgscirp.orgresearchgate.net This method is particularly attractive due to its mild reaction conditions, high efficiency, and the use of an inexpensive and readily available catalyst. scirp.org
The key intermediate, 3-hydroxyisobenzofuran-1(3H)-one, is easily prepared through the bromination of isobenzofuran-1(3H)-one followed by hydrolysis, or via the reduction of the commonly available phthalic anhydride. scirp.orgsmolecule.com
The synthesis of the target 3-indolyl-substituted phthalides is achieved by reacting 3-hydroxyisobenzofuran-1(3H)-one with a substituted or unsubstituted indole in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O). scirp.orgscirp.orgresearchgate.net The reaction proceeds smoothly at room temperature, using only 2 mol% of the catalyst, to afford the desired products in good to excellent yields, with some reaching up to 96%. scirp.orgscirp.org This procedure represents a significant improvement over older methods that required high temperatures or less accessible starting materials like 2-formylbenzoic acids. scirp.orgresearchgate.net
The reaction's scope is broad, accommodating a variety of substituents on the indole ring.
Table 3: TsOH·H₂O-Catalyzed Synthesis of 3-Indolyl-Substituted Phthalides from 3-Hydroxyisobenzofuran-1(3H)-one
| Indole Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Indole | 3-(1H-Indol-3-yl)isobenzofuran-1(3H)-one | 95 | scirp.org |
| 2-Methylindole | 3-(2-Methyl-1H-indol-3-yl)isobenzofuran-1(3H)-one | 96 | scirp.org |
| 5-Methoxyindole | 3-(5-Methoxy-1H-indol-3-yl)isobenzofuran-1(3H)-one | 92 | scirp.org |
| 5-Bromoindole | 3-(5-Bromo-1H-indol-3-yl)isobenzofuran-1(3H)-one | 94 | scirp.org |
| 5-Nitroindole | 3-(5-Nitro-1H-indol-3-yl)isobenzofuran-1(3H)-one | 85 | scirp.org |
Chemical Reactivity and Reaction Mechanisms of 4 Hydroxyisobenzofuran 1 3h One
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl (-OH) group attached to the benzene (B151609) ring at position 4 is a major determinant of the compound's reactivity, behaving as a typical phenol (B47542) in many respects.
The phenolic hydroxyl group is susceptible to oxidation. Phenols are known to be sensitive to oxidizing agents, and while specific studies on 4-hydroxyisobenzofuran-1(3H)-one are not extensively detailed in the provided results, general principles of phenol chemistry apply. Oxidation can lead to the formation of quinone-like structures or, under stronger conditions, may result in ring-opening or polymerization. The electron-rich nature of the phenol ring facilitates this process.
Table 1: Potential Oxidation Reactions and Products
| Oxidizing Agent | Potential Product Type | Reaction Conditions |
|---|---|---|
| Fremy's salt (Potassium nitrosodisulfonate) | Ortho-quinone | Mild, aqueous solution |
| Salcomine (in the presence of O₂) | Quinone derivatives | Oxygen atmosphere |
The hydroxyl group readily undergoes esterification and etherification, two fundamental reactions of phenols. ambeed.com
Esterification: Reaction with carboxylic acids or, more commonly, their more reactive derivatives like acid chlorides or anhydrides in the presence of a base, yields the corresponding ester.
Etherification: The Williamson ether synthesis is a common method, involving the deprotonation of the phenol with a base (e.g., sodium hydride or sodium hydroxide) to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide, forming an ether.
Table 2: Representative Esterification and Etherification Reagents
| Reaction Type | Reagent | Product Formed |
|---|---|---|
| Esterification | Acetyl chloride / Pyridine | 4-Acetoxyisobenzofuran-1(3H)-one |
| Esterification | Acetic anhydride (B1165640) / Base | 4-Acetoxyisobenzofuran-1(3H)-one |
| Etherification | Methyl iodide / NaH | 4-Methoxyisobenzofuran-1(3H)-one |
Chemical Transformations Involving the γ-Lactone Ring
The γ-lactone ring is an ester and thus exhibits reactivity typical of this functional group, primarily centered on the electrophilic carbonyl carbon.
The lactone is susceptible to nucleophilic attack at the carbonyl carbon. Strong nucleophiles can open the lactone ring via nucleophilic acyl substitution. A significant example of this reactivity is the reaction with hydrazines. thieme-connect.de This reaction is frequently used to synthesize phthalazinones. The process involves an initial attack by the hydrazine (B178648) on the lactone carbonyl, leading to the opening of the lactone ring to form a hydrazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable phthalazinone heterocyclic system. thieme-connect.deacs.orgacs.org
Table 3: Ring-Opening Reaction with Hydrazine
| Reactant | Nucleophile | Key Intermediate | Final Product |
|---|
An important characteristic of some hydroxyphthalides is their existence in a tautomeric equilibrium with their open-chain aldehyde forms. nih.gov Specifically, 3-hydroxyisobenzofuran-1(3H)-ones are known to be in equilibrium with 2-formylbenzoic acids. thieme-connect.denih.gov This ring-chain tautomerism means that the molecule can react as either the cyclic lactone or the acyclic aldehyde-acid, depending on the reaction conditions and the nature of the reagents. This equilibrium is fundamental to its reactivity, for instance, in the formation of phthalazinones where the open-chain form reacts with hydrazine.
Table 4: Ring-Chain Tautomerism
| Cyclic Form (Lactone) | Acyclic Form (Aldehyde-Acid) |
|---|
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring
The benzene ring of this compound is substituted with two groups that influence the position of further substitution reactions.
Hydroxyl (-OH) group: This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.
Lactone ring (ester group): The carbonyl function of the lactone acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta position relative to its point of attachment.
In electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation), the powerful activating and directing effect of the hydroxyl group dominates. Therefore, incoming electrophiles are expected to substitute at the positions ortho and para to the -OH group (positions 3 and 5). Position 3 is sterically less hindered.
Nucleophilic aromatic substitution, in contrast, is generally disfavored on such an electron-rich ring system unless a leaving group is present at an activated position or the reaction proceeds through a specific mechanism like the SRN1 (radical-nucleophilic substitution). mdpi.com
Table 5: Directing Effects for Electrophilic Aromatic Substitution
| Position | Activating/Deactivating Group | Directing Influence | Predicted Reactivity |
|---|---|---|---|
| 3 | ortho to -OH | Activating | Favorable for substitution |
| 5 | para to -OH | Activating | Favorable for substitution |
| 6 | meta to -OH | Deactivating | Unfavorable for substitution |
Mechanistic Insights into Derivatization Reactions (e.g., Friedel-Crafts Alkylation)
The derivatization of the this compound core is crucial for the synthesis of a wide array of compounds with potential biological and materials science applications. While the Friedel-Crafts alkylation represents a classic method for C-C bond formation on aromatic rings, specific mechanistic studies on this reaction for this compound are not extensively detailed in prominent literature. However, mechanistic insights can be drawn from other documented derivatization reactions involving closely related hydroxy-substituted isobenzofuranones. These reactions primarily exploit the reactivity of the lactone ring and the phenolic hydroxyl group.
Key derivatization pathways include reactions at the C3 position of the lactone, transformations involving the hydroxyl group, and modifications of the benzene ring. The underlying mechanisms often involve acid or base catalysis, nucleophilic attack, and intramolecular cyclizations.
Reductive-Lactonization for the Synthesis of Hydroxyisobenzofuranones
A significant reaction pathway for creating substituted hydroxyisobenzofuranones involves the reduction of a formyl group adjacent to a carboxylic acid ester, followed by spontaneous intramolecular cyclization (lactonization). A documented example is the synthesis of 7-bromo-4-hydroxyisobenzofuran-1(3H)-one from its precursor, methyl 6-bromo-2-formyl-3-hydroxybenzoate. escholarship.org
The mechanism proceeds in two main steps:
Nucleophilic Addition (Reduction): The reaction is initiated by the nucleophilic attack of a hydride ion, typically from a reducing agent like sodium borohydride (B1222165) (NaBH₄), on the electrophilic carbonyl carbon of the formyl group. This results in the formation of a hydroxymethyl group.
Intramolecular Transesterification (Lactonization): The newly formed alcohol group then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the adjacent methyl ester. This intramolecular transesterification is an equilibrium process that, in this case, strongly favors the formation of the thermodynamically stable five-membered lactone ring, leading to the isobenzofuranone product with the elimination of methanol (B129727). escholarship.org
The stability of the bicyclic phthalide (B148349) ring system is the primary driving force for the lactonization step.
Acid-Catalyzed Dehydration Reactions
Another important class of derivatization for related phthalide structures involves the acid-catalyzed dehydration of 3-hydroxyalkylphthalides. These reactions are typically used to create 3-alkylidenephthalides, which are valuable synthetic intermediates. acs.org Although the starting material is not this compound itself, the mechanism illustrates the reactivity of the phthalide system under acidic conditions.
The reaction of 3-(1-hydroxyalkyl)phthalides with acids like a mixture of orthophosphoric acid and formic acid proceeds via the following proposed mechanism:
Protonation: The acid catalyst protonates the hydroxyl group on the alkyl substituent at the C3 position, converting it into a good leaving group (water).
Carbocation Formation: The departure of the water molecule generates a secondary carbocation intermediate at the C1' position of the alkyl chain.
Elimination (Deprotonation): A base (e.g., the conjugate base of the acid catalyst or a solvent molecule) abstracts a proton from the adjacent carbon (C3 of the phthalide ring), leading to the formation of a double bond between the phthalide ring and the alkyl side chain. This step results in the formation of the (Z)-3-alkylidenephthalide. acs.org
Interestingly, the choice of acid catalyst can significantly alter the reaction outcome. While orthophosphoric/formic acid leads to dehydration, stronger acids under different conditions, such as p-toluenesulfonic acid in refluxing toluene, can induce a ring-expansion reaction to form isocoumarin (B1212949) derivatives. acs.org This highlights the sensitive dependence of the reaction pathway on the specific conditions employed.
The table below summarizes the mechanistic aspects of these derivatization reactions.
| Reaction Type | Starting Material Example | Key Reagents | Mechanistic Steps | Product Example |
| Reductive-Lactonization | Methyl 6-bromo-2-formyl-3-hydroxybenzoate | NaBH₄, Methanol | 1. Nucleophilic addition of hydride to formyl group. 2. Intramolecular nucleophilic attack of the new alcohol on the ester carbonyl. 3. Elimination of methanol to form the lactone ring. | 7-bromo-4-hydroxyisobenzofuran-1(3H)-one |
| Acid-Catalyzed Dehydration | 3-(1-Hydroxybutyl)phthalide | H₃PO₄, HCOOH | 1. Protonation of the hydroxyl group. 2. Loss of water to form a carbocation. 3. Deprotonation to form a C=C double bond. | (Z)-3-Butylidenephthalide |
These examples provide a foundational understanding of the reactivity of the isobenzofuran-1(3H)-one skeleton, demonstrating how functional groups on the molecule can be manipulated through common organic reaction mechanisms to yield a variety of derivatives.
Advanced Spectroscopic Characterization and Elucidation of 4 Hydroxyisobenzofuran 1 3h One and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the precise connectivity of atoms within the 4-Hydroxyisobenzofuran-1(3H)-one structure.
The 1D ¹H and ¹³C NMR spectra provide the initial and fundamental data regarding the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the lactone ring, and the hydroxyl proton. The aromatic region would display signals for three protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns (e.g., doublets, triplets) would confirm the 1,2,4-substitution pattern. The two protons at the C-3 position of the furanone ring are expected to appear as a singlet, while the hydroxyl proton would typically present as a broad singlet.
The ¹³C NMR spectrum provides information on all eight carbon atoms in the molecule. Key signals include the carbonyl carbon (C=O) of the lactone, which is expected at a significantly downfield chemical shift (around 170 ppm). The six aromatic carbons would appear in the typical aromatic region (110-160 ppm), with the carbon attached to the hydroxyl group (C-4) and the quaternary carbons (C-3a, C-7a) being distinguishable. The methylene carbon (C-3) would be observed in the aliphatic region of the spectrum. wiley-vch.denih.gov
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
|---|---|---|
| 1 | - | ~170.0 ppm (C=O) |
| 3 | ~5.3 ppm (s, 2H) | ~70.0 ppm (CH₂) |
| 3a | - | ~125.0 ppm (C) |
| 4 | - | ~155.0 ppm (C-OH) |
| 5 | ~7.0 ppm (d) | ~115.0 ppm (CH) |
| 6 | ~7.5 ppm (t) | ~130.0 ppm (CH) |
| 7 | ~7.2 ppm (d) | ~118.0 ppm (CH) |
| 7a | - | ~145.0 ppm (C) |
Note: Predicted chemical shifts (in ppm) are relative to TMS and can vary based on solvent and concentration.
While 1D NMR suggests the types of atoms present, 2D NMR experiments establish their connectivity. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.educore.ac.uk For this compound, COSY would show correlations between the adjacent aromatic protons (e.g., H-5 with H-6, and H-6 with H-7), confirming their positions on the benzene ring. No correlation would be expected for the isolated methylene (H-3) and hydroxyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. core.ac.ukrsc.org The HSQC spectrum would show a cross-peak connecting the ¹H signal of the C-3 methylene protons to the ¹³C signal of the C-3 carbon. Similarly, it would link each aromatic proton signal (H-5, H-6, H-7) to its corresponding carbon signal (C-5, C-6, C-7), allowing for unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular skeleton, including quaternary carbons. core.ac.ukresearchgate.net Key expected correlations for this compound would include:
The methylene protons (H-3) showing correlations to the carbonyl carbon (C-1) and the quaternary aromatic carbon C-3a.
Table 2: Key Predicted 2D NMR Correlations for this compound
| Experiment | From Proton(s) | Correlates to | Information Gained |
|---|---|---|---|
| COSY | H-5 | H-6 | Connectivity of aromatic protons |
| H-6 | H-5, H-7 | Connectivity of aromatic protons | |
| HSQC | H-3 | C-3 | Direct C-H bond at position 3 |
| H-5, H-6, H-7 | C-5, C-6, C-7 | Direct C-H bonds in the aromatic ring | |
| HMBC | H-3 | C-1, C-3a | Connects methylene group to lactone and benzene rings |
High-Resolution Mass Spectrometry (HRMS/HREIMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which is used to determine its elemental composition. For this compound, the molecular formula is C₈H₆O₃. uni.lu
HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The calculated monoisotopic mass for C₈H₆O₃ is 150.0317 Da. uni.lu An experimental HRMS measurement yielding a value extremely close to this (typically within 5 ppm) provides unequivocal proof of the molecular formula. The technique can also reveal the presence of different adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. uni.lu
Table 3: Predicted HRMS Data for this compound (C₈H₆O₃)
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₈H₇O₃⁺ | 151.03898 |
| [M+Na]⁺ | C₈H₆O₃Na⁺ | 173.02092 |
| [M-H]⁻ | C₈H₅O₃⁻ | 149.02442 |
Data derived from predicted values. uni.lu
Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying their presence.
The IR spectrum of this compound would be dominated by absorptions from its key functional groups:
O-H Stretch: A strong, broad absorption band is expected in the region of 3400-3200 cm⁻¹ due to the hydroxyl group.
C=O Stretch: A very strong and sharp absorption band characteristic of a five-membered lactone (γ-lactone) is expected around 1770-1750 cm⁻¹. rsc.org
C=C Stretch: Aromatic ring stretching vibrations would appear as multiple sharp bands in the 1600-1450 cm⁻¹ region.
C-O Stretch: Bands corresponding to the C-O stretching of the lactone ether and the phenolic hydroxyl group would be visible in the 1300-1000 cm⁻¹ fingerprint region.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |
| Lactone (C=O) | C=O Stretch | 1770 - 1750 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The chromophore in this compound is the substituted benzene ring fused to the lactone.
The UV-Vis spectrum is expected to show absorption maxima (λmax) corresponding to π → π* transitions within the aromatic system. Compared to the unsubstituted parent compound phthalide (B148349), the presence of the hydroxyl group (-OH), an electron-donating auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths). The solvent used can also influence the position of these absorption maxima. researchgate.net
Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light. It is only applicable to chiral molecules. This compound itself is achiral and therefore would not produce an ECD signal.
However, many important natural and synthetic analogs of this compound are chiral, typically due to substitution at the C-3 position. For these chiral analogs, ECD is a powerful tool for assigning the absolute configuration (R or S). researchgate.net The process involves comparing the experimentally measured ECD spectrum with theoretical spectra calculated for each possible enantiomer using methods like Time-Dependent Density Functional Theory (TD-DFT). nih.gov A match between the experimental spectrum's Cotton effects (positive and negative peaks) and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of its absolute stereochemistry. researchgate.netnih.gov
X-ray Diffraction Studies for Solid-State Structural Confirmation
Detailed crystallographic data has been reported for several isobenzofuranone derivatives, which share the same core bicyclic ring system. These studies consistently reveal a planar or nearly planar fused-ring system. For instance, the structure of 3-(diphenylamino)isobenzofuran-1(3H)-one, C₂₀H₁₅NO₂, was determined to have a planar fused-ring system with an r.m.s. deviation of 0.031 Å for the ten fitted atoms epa.gov.
A particularly relevant analog for understanding the solid-state structure of this compound is 7-Hydroxy-4,6-dimethyl-3H-isobenzofuran-1-one, C₁₀H₁₀O₃. The crystal structure of this compound was determined by single-crystal X-ray analysis, confirming its molecular constitution. The study revealed that the molecular packing in the crystal is stabilized by intermolecular O—H⋯O=C hydrogen-bonding interactions nih.gov. This type of hydrogen bonding, between the hydroxyl group of one molecule and the lactone carbonyl oxygen of an adjacent molecule, is a critical feature that dictates the supramolecular assembly in the solid state. It is highly probable that this compound would exhibit a similar hydrogen-bonding motif, leading to the formation of chains or networks of molecules within the crystal.
The crystallographic data for 7-Hydroxy-4,6-dimethyl-3H-isobenzofuran-1-one provides a model for the expected structural parameters of the isobenzofuranone core in the title compound.
Interactive Data Table: Crystallographic Data for 7-Hydroxy-4,6-dimethyl-3H-isobenzofuran-1-one nih.gov
| Parameter | Value |
| Chemical Formula | C₁₀H₁₀O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.0550(6) |
| b (Å) | 6.1386(3) |
| c (Å) | 23.3228(18) |
| β (°) | 97.724(6) |
| Volume (ų) | 1143.5(1) |
| Z | 4 |
| Temperature (K) | 273 |
| R-factor | 0.061 |
The planarity of the isobenzofuranone system and the presence of a hydroxyl group capable of forming strong hydrogen bonds are the key structural features that would be confirmed by X-ray diffraction of this compound. These interactions are fundamental to understanding the physical properties of the compound, such as melting point and solubility.
Computational Chemistry and Theoretical Investigations of 4 Hydroxyisobenzofuran 1 3h One
Quantum Mechanical Analyses of Electronic Structure and Disposition
Quantum mechanics (QM) forms the theoretical foundation for understanding the electronic structure and behavior of molecules at the atomic level. wikipedia.org By solving the Schrödinger equation for a given molecule, QM methods can determine the wave function and electron distribution, which in turn dictate the molecule's physical and chemical properties. wikipedia.org For 4-Hydroxyisobenzofuran-1(3H)-one, a quantum chemical analysis would elucidate the disposition of electrons within the fused ring system, the lactone group, and the hydroxyl substituent.
These analyses reveal critical information about molecular orbitals, charge distribution, and electrostatic potential. The electronic structure is fundamental to understanding everything from spectroscopic properties to reactivity. wikipedia.org While specific QM studies exclusively detailing the electronic structure of this compound are not prevalent in surveyed literature, the application of these well-established methods would be the first step in any theoretical investigation of the compound. researchgate.netnih.gov Such studies often employ various levels of theory, from semi-empirical methods to more computationally intensive ab initio calculations, to achieve the desired balance of accuracy and feasibility. wikipedia.orgnih.gov
Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity Prediction
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. irjweb.commdpi.com Instead of calculating the complex many-electron wave function, DFT determines the energy of a molecule from its electron density. wikipedia.org This approach provides a robust framework for predicting a wide range of molecular properties and reactivity patterns.
A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability; a smaller gap suggests higher chemical reactivity. irjweb.commdpi.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity. irjweb.comajchem-a.com
| Descriptor | Formula | Significance in Reactivity Prediction |
|---|---|---|
| Energy Gap (ΔE) | ELUMO – EHOMO | Indicates chemical reactivity and stability. A smaller gap implies the molecule is more reactive. |
| Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | Measures the tendency of electrons to escape from a system. |
| Chemical Hardness (η) | (ELUMO – EHOMO) / 2 | Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large energy gap. mdpi.com |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. mdpi.com |
| Electronegativity (χ) | -μ | The power of an atom or molecule to attract electrons towards itself. |
| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. A high value indicates a good electrophile. irjweb.com |
This table outlines the key reactivity descriptors derived from DFT calculations and their importance in predicting molecular behavior.
DFT calculations on related benzofuran (B130515) derivatives have been used to study their radical scavenging activity by computing thermodynamic descriptors and reaction enthalpies for various mechanisms. nih.gov For this compound, these calculations would predict the most likely sites for nucleophilic and electrophilic attack and provide a quantitative basis for its reactivity. irjweb.com
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein.
Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. The process involves sampling a large number of possible conformations of the ligand within the protein's binding pocket and scoring them based on a force field to estimate the binding energy. This method is crucial for virtual screening and identifying potential drug candidates. researchgate.net Studies on other isobenzofuran-1(3H)-one derivatives have successfully used docking to investigate their potential as tyrosinase inhibitors, identifying key interactions within the enzyme's active site. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations provide a deeper understanding of the dynamic nature of the ligand-target complex over time. youtube.com Starting from a docked pose, MD simulations model the movement of every atom in the system by solving Newton's equations of motion. youtube.com This allows researchers to assess the stability of the predicted binding mode, observe conformational changes in both the ligand and the protein, and analyze the persistence of key interactions like hydrogen bonds. rsc.org The stability of the complex is often evaluated by monitoring parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation period. researchgate.net
| Computational Method | Primary Output | Application for this compound |
|---|---|---|
| Molecular Docking | Binding Energy (kcal/mol), Binding Pose, Key Interacting Residues | Predicting potential biological targets and understanding the primary forces (e.g., hydrogen bonds, hydrophobic interactions) driving binding. |
| Molecular Dynamics (MD) | Trajectory of Atomic Motion, RMSD, RMSF, Interaction Stability | Validating the stability of the docked pose, analyzing conformational flexibility, and refining the understanding of the binding mechanism over time. |
This table summarizes the roles of molecular docking and MD simulations in studying ligand-target interactions.
In Silico Prediction of Molecular Properties Relevant to Biological Activity
In silico methods are used to predict physicochemical properties that are crucial for a molecule's pharmacokinetic profile, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions help assess the "drug-likeness" of a compound early in the discovery process. Two of the most important properties are lipophilicity and topological polar surface area.
Lipophilicity (LogP): The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol (B41247) and water) at equilibrium. Its logarithm, LogP, is a measure of lipophilicity or hydrophobicity. This property is critical for predicting how a drug will be absorbed and distributed in the body, as it must pass through lipid cell membranes. A predicted XlogP value for this compound is 1.0. uni.lu
Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. This descriptor is an excellent predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. For the related isomer, 3-Hydroxyisobenzofuran-1(3H)-one, the computed TPSA is 46.5 Ų. nih.gov Molecules with a TPSA greater than 140 Ų tend to be poor at permeating cell membranes.
| Property | Predicted Value | Relevance to Biological Activity |
|---|---|---|
| Molecular Formula | C8H6O3uni.lu | Defines the elemental composition and molecular weight. |
| Molecular Weight | 150.13 g/mol nih.gov | Influences absorption and distribution; often considered in drug-likeness rules (e.g., Lipinski's Rule of Five). |
| XlogP | 1.0 uni.lu | Indicates lipophilicity, affecting membrane permeability and absorption. |
| TPSA (for 3-hydroxy isomer) | 46.5 Ų nih.gov | Predicts transport properties and cell permeability. |
This table presents key in silico predicted properties for this compound and its isomer, highlighting their importance in drug discovery.
Theoretical Insights into Structure-Activity Relationships
Structure-Activity Relationship (SAR) analysis is the process of correlating the chemical structure of a molecule with its biological activity. wikipedia.orgdrugdesign.org Theoretical and computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, refine this by building mathematical models that relate a molecule's activity to its physicochemical properties or calculated molecular descriptors. wikipedia.orgimmutoscientific.com
For this compound, a theoretical SAR study would focus on how the core isobenzofuranone scaffold and its specific substituents contribute to a potential biological effect. Key structural features include:
The Lactone Ring: This group can act as a hydrogen bond acceptor.
The Aromatic Ring: This allows for π-π stacking and hydrophobic interactions.
The Hydroxyl Group: Located at the C4 position, this group can act as both a hydrogen bond donor and acceptor, which is often crucial for anchoring a ligand into a protein's active site.
QSAR studies on series of related aryl-substituted isobenzofuran-1(3H)-ones have been performed to predict their inhibitory activity against certain biological targets. echemcom.com These models use descriptors selected by genetic algorithms to establish a correlation between structure and activity, demonstrating that electronic and steric properties play a major role. echemcom.com A similar approach for derivatives of this compound could guide the synthesis of more potent and selective compounds by predicting how modifications to the structure would impact its activity. nih.gov
Thermochemical and Kinetic Studies related to Chemical Mechanisms and Stability
Computational chemistry provides valuable tools for investigating the thermodynamics and kinetics of chemical reactions, offering insights into reaction mechanisms and molecular stability. nih.gov Using methods like DFT, researchers can map out the potential energy surface of a reaction, identifying transition states and calculating activation energies (kinetics). It is also possible to compute thermochemical properties such as enthalpy of formation (ΔHf), bond dissociation enthalpy (BDE), and ionization potential (IP) to assess stability (thermodynamics).
For a phenolic compound like this compound, these studies are particularly relevant for predicting its antioxidant potential. The primary mechanism for phenolic antioxidants often involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals. The ease with which this occurs is related to the O-H Bond Dissociation Enthalpy (BDE). A lower BDE value indicates greater ease of hydrogen donation and thus higher potential antioxidant activity.
DFT studies on other benzofuran derivatives have been used to calculate these thermodynamic descriptors to evaluate their free radical scavenging activity. nih.gov Such calculations for this compound would provide a theoretical basis for its chemical stability and its potential to participate in reactions involving radical species or other chemical transformations.
Biological Activities and Mechanistic Studies in Pre Clinical Models
Anti-inflammatory Efficacy and Underlying Signaling Pathways
The anti-inflammatory potential of isobenzofuranone derivatives has been substantiated through various studies, which point towards a multi-targeted mechanism of action involving the modulation of key inflammatory mediators and signaling cascades. Benzofuran (B130515) compounds are known to possess significant anti-inflammatory properties ijbcp.com. The core of this activity lies in their ability to interfere with critical pathways that regulate the inflammatory response.
Nitric oxide (NO) is a crucial signaling molecule in the pathogenesis of inflammation. While it has anti-inflammatory effects under normal physiological conditions, its overproduction is a hallmark of inflammatory disorders nih.gov. Therefore, inhibitors of nitric oxide synthase (NOS), the enzyme responsible for NO generation, are considered potential therapeutic agents for conditions associated with excessive NO production, such as inflammation researchgate.net.
Studies on benzofuran derivatives have demonstrated their capacity to inhibit NO production. In one study, specific aza-benzofuran compounds were shown to inhibit nitric oxide release in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages, with IC50 values of 17.3 µM and 16.5 µM for the two most active compounds nih.gov. Another investigation into a piperazine/benzofuran hybrid, compound 5d, also revealed an excellent inhibitory effect on the generation of NO, with an IC50 value of 52.23 ± 0.97 μM nih.govmdpi.com. These findings suggest that the isobenzofuranone scaffold is a promising structure for modulating immune and inflammatory reactions by controlling the production of nitric oxide nih.gov.
Table 1: Inhibition of Nitric Oxide (NO) Production by Benzofuran Derivatives
| Compound Class | Cell Line | Stimulant | IC50 (µM) | Reference |
|---|---|---|---|---|
| Aza-benzofuran | RAW 264.7 | LPS | 16.5 - 17.3 | nih.gov |
| Piperazine/benzofuran hybrid | RAW 264.7 | LPS | 52.23 | nih.govmdpi.com |
The nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway is a critical signaling mechanism in the cellular response to oxidative stress mdpi.com. In rat brains, the response to oxidative stress is mediated by the Nrf2 transcriptional factor mdpi.com. HO-1, a heat-shock protein, is a primary antioxidant defense mechanism with a pivotal role in neuroprotection mdpi.comnih.gov.
Research on benzofuran-2-one derivatives has shown their ability to activate this protective pathway. In a cellular model of neurodegeneration using differentiated SH-SY5Y cells, a specific benzofuran-2-one derivative demonstrated the ability to boost HO-1 mRNA and perinuclear HO-1 protein isoform expression when the cells were exposed to an oxidative insult nih.gov. This upregulation of the HO-1 system is a well-established mechanism of cellular adaptation to and defense against oxidative stress mdpi.com.
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are classical signaling cascades that regulate the transmission of inflammation signals and induce the expression of numerous inflammatory factors nih.govmdpi.comnih.govresearchgate.net. The anti-inflammatory mechanisms of benzofuran derivatives are closely linked to the inhibition of these pathways nih.govmdpi.com.
In studies using LPS-stimulated RAW264.7 cells, a benzofuran hybrid compound was shown to significantly inhibit the phosphorylation levels of key proteins in both the NF-κB and MAPK pathways in a dose-dependent manner nih.govmdpi.comnih.gov. The inhibited proteins included IKKα/IKKβ, IκBα, and p65 in the NF-κB pathway, and ERK, JNK, and p38 in the MAPK pathway nih.govmdpi.com. This inhibition effectively suppresses the activation of macrophages and the subsequent release of pro-inflammatory factors nih.gov. These findings strongly suggest that the anti-inflammatory mechanism of the isobenzofuranone scaffold is related to its regulation of the NF-κB and MAPK signaling pathways nih.govmdpi.comnih.gov.
Antioxidant and Radical Scavenging Properties
Isobenzofuran-1(3H)-ones, also known as phthalides, are recognized for their antioxidant activities researchgate.net. The antioxidant capacity of these compounds is often evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, a widely used method to estimate the ability of a compound to prevent oxidative damage by scavenging free radicals cabidigitallibrary.orgmdpi.com.
Studies on various isobenzofuranone derivatives have demonstrated potent antioxidant activity. The scavenging capacity is often correlated with the number and position of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to stabilize free radicals.
Table 2: DPPH Radical Scavenging Activity of Isobenzofuranone Derivatives
| Compound | EC50 (µM) | Reference |
|---|---|---|
| 4,6-dihydroxy-5-methoxy-7-methylphthalide | 10 | |
| 4,5,6-trihydroxy-7-methylphthalide | 5 | |
| 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran | 7 | |
| 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran | 22 |
The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and relatively low levels of antioxidant defenses nih.gov. An excess of reactive oxygen species (ROS) that cannot be neutralized by cellular systems leads to redox imbalance, which can damage cellular components and trigger neuronal death researchgate.net.
Isobenzofuran-1(3H)-one derivatives have shown significant protective effects against oxidative stress in neuronal cell models. In primary cultures of hippocampal neurons subjected to redox imbalance, pretreatment with isobenzofuranones led to a higher number of viable cells compared to untreated cultures researchgate.net. These compounds were found to significantly reduce intracellular ROS levels and decrease lipid peroxidation caused by oxidative damage nih.govresearchgate.net. These findings highlight the ability of isobenzofuranones to minimize cytotoxicity and cell death induced by redox imbalance, suggesting they may represent a potential therapeutic alternative for neurodegenerative issues triggered by increased ROS production researchgate.net.
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (In Vitro)
The benzofuran scaffold is a key component in many biologically active compounds, and its derivatives have been reported to exhibit therapeutic potential as anticancer agents frontiersin.orgrsc.org. A number of studies have investigated the antiproliferative and cytotoxic effects of isobenzofuran-1(3H)-one derivatives in various cancer cell lines.
A series of C-3 functionalized isobenzofuran-1(3H)-ones were synthesized and evaluated in vitro against U937 (lymphoma) and K562 (myeloid leukemia) cancer cell lines researchgate.netnih.gov. Several of these derivatives demonstrated significant inhibition of cell viability, with some inhibiting 90% of cell viability at a concentration of 100 µM researchgate.netnih.gov. Notably, two of the synthesized phthalides exhibited biological activity superior to that of etoposide, a commercial drug used as a positive control in the assays nih.gov. Another study on a novel cytosporone, 3-Heptyl-4,6-dihydroxy-3H-isobenzofuran-1-one, found that it potentiated the mutagenic effect of the chemotherapy drug cyclophosphamide (B585) and increased the rate of apoptosis induced by the drug, indicating its potential as a chemotherapeutic adjuvant scispace.com.
Table 3: Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative 16 | K562 | 2.79 | researchgate.net |
| Derivative 17 | K562 | > 100 | researchgate.net |
| Derivative 18 | K562 | 1.71 | researchgate.net |
| Etoposide (Control) | K562 | 2.59 | researchgate.net |
| Derivative 16 | U937 | 10.30 | researchgate.net |
| Derivative 17 | U937 | > 100 | researchgate.net |
| Derivative 18 | U937 | 11.23 | researchgate.net |
| Etoposide (Control) | U937 | 1.15 | researchgate.net |
Induction of Programmed Cell Death (Apoptosis-like Mechanisms)
The induction of programmed cell death is a key mechanism through which isobenzofuranone derivatives exert their therapeutic effects. In the context of antimicrobial activity, treatment of Leishmania donovani promastigotes with isobenzofuranone derivatives has been shown to cause an induction of reactive oxygen species (ROS)-mediated apoptosis-like cell death. imjst.orgnih.gov This suggests that the antileishmanial action of these compounds is, at least in part, due to the initiation of a controlled cellular suicide program within the parasite.
Furthermore, studies on isobenzofuran-1(3H)-one derivatives have demonstrated their ability to trigger programmed cell death in the amoeba Acanthamoeba castellanii. nih.gov Specifically, certain derivatives were found to induce apoptosis-like features in A. castellanii Neff trophozoites. nih.gov This indicates that the amoebicidal effects of these compounds are also linked to the activation of apoptotic pathways.
In the realm of cancer research, a novel synthetic resorcinolic lipid, 3-Heptyl-4,6-dihydroxy-3H-isobenzofuran-1-one, a compound structurally related to 4-Hydroxyisobenzofuran-1(3H)-one, has been shown to potentiate the mutagenic effect of the chemotherapy drug cyclophosphamide, with the combination leading to the induction of apoptosis. semanticscholar.org
Cell Viability and Growth Inhibition Assays
The impact of isobenzofuranone derivatives on cell viability and growth has been investigated in the context of their antiproliferative activities. A series of C-3 functionalized isobenzofuran-1(3H)-ones, also known as phthalides, were synthesized and evaluated for their effects on cancer cell lines. nih.govrsc.org
In vitro bioassays using the MTT cytotoxicity assay revealed that some of these derivatives could inhibit 90% of cell viability at a concentration of 100 µM in U937 (lymphoma) and K562 (myeloid leukemia) cancer cell lines. nih.govrsc.org Notably, two of the tested phthalides exhibited biological activity superior to that of etoposide, a commercially available cancer drug used as a positive control in these assays. nih.gov These findings highlight the potential of the isobenzofuranone scaffold in the development of new agents that can effectively inhibit the growth and viability of cancer cells.
| Cell Line | Compound Type | Effect | Concentration |
| U937 (lymphoma) | C-3 functionalized isobenzofuran-1(3H)-ones | 90% inhibition of cell viability | 100 µM |
| K562 (myeloid leukemia) | C-3 functionalized isobenzofuran-1(3H)-ones | 90% inhibition of cell viability | 100 µM |
Antimicrobial Activities (In Vitro and Animal Models)
Antileishmanial Activity and Targeting Type II DNA Topoisomerase
Isobenzofuranone derivatives have demonstrated significant antileishmanial properties against both antimony-sensitive and antimony-resistant strains of Leishmania. imjst.orgnih.gov A key mechanism underlying this activity is the inhibition of type II DNA topoisomerase (LdTOPII), a crucial enzyme for the parasite's DNA replication and repair. imjst.orgnih.gov
Specifically, compounds such as 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one have been shown to inhibit the decatenation activity of LdTOPII. imjst.orgnih.gov This inhibition disrupts essential metabolic processes within the parasite, ultimately leading to apoptosis-like cell death. imjst.org In experimental BALB/c mice models of visceral leishmaniasis, treatment with these derivatives resulted in a reduction of the parasite burden in the liver and spleen, accompanied by the induction of a Th1-mediated immune response. imjst.orgnih.gov
| Compound | Parasite | Mechanism of Action |
| 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one | Leishmania donovani | Inhibition of type II DNA topoisomerase |
Amoebicidal Effects against Acanthamoeba castellanii
Certain isobenzofuran-1(3H)-one derivatives have been identified as having potent amoebicidal effects against Acanthamoeba castellanii, a causative agent of serious human infections. nih.gov In a study evaluating a series of ten such derivatives, two compounds, designated QOET-3 and QOET-9, were found to have the lowest IC50 values against A. castellanii Neff trophozoites, at 73.71 ± 0.25 µM and 69.99 ± 15.32 µM, respectively. nih.gov
The mechanism of this amoebicidal activity was linked to the induction of programmed cell death (PCD) within the amoeba. nih.govresearchgate.net This suggests that these isobenzofuranone derivatives could be a promising foundation for the development of novel anti-amoebic drugs. nih.gov
| Compound Derivative | Target Organism | IC50 Value (µM) |
| QOET-3 | Acanthamoeba castellanii Neff trophozoites | 73.71 ± 0.25 |
| QOET-9 | Acanthamoeba castellanii Neff trophozoites | 69.99 ± 15.32 |
Antifungal and Antibacterial Properties
The antimicrobial spectrum of isobenzofuranone derivatives extends to both fungi and bacteria. A study of newly synthesized 3-substituted isobenzofuran-1(3H)-one derivatives demonstrated that all tested compounds exhibited antifungal activity against the yeast-like fungus Candida albicans. researchgate.net
In terms of antibacterial activity, certain derivatives were found to be active against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, compounds designated as A1, A2, B2, and C3 showed activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. researchgate.net Another study on 3-substituted isobenzofuran-1(3H)-one derivatives also reported inhibitory effects on E. coli and S. aureus. researchgate.net
| Compound Type | Target Organism | Activity |
| 3-substituted isobenzofuran-1(3H)-one derivatives | Candida albicans | Antifungal |
| 3-substituted isobenzofuran-1(3H)-one derivatives | Escherichia coli | Antibacterial |
| 3-substituted isobenzofuran-1(3H)-one derivatives | Bacillus subtilis | Antibacterial |
| 3-substituted isobenzofuran-1(3H)-one derivatives | Staphylococcus aureus | Antibacterial |
Membrane Damage Mechanisms in Pathogens
The specific mechanisms related to membrane damage in pathogens induced by this compound or its close derivatives are not extensively detailed in the currently available scientific literature. While the antimicrobial activities are established, the precise interactions with and disruption of microbial cell membranes remain an area for further investigation.
Neuroprotective Potential in In Vitro Injury Models
The neuroprotective effects of this compound and its derivatives have been investigated in various in vitro models of neuronal injury. These studies highlight the potential of this class of compounds to mitigate neuronal damage through different mechanisms of action.
One area of investigation has focused on the inhibition of the TWIK-related potassium channel-1 (TREK-1), which is involved in regulating neuronal excitability and apoptosis. Inhibition of TREK-1 is considered a potential strategy for neuroprotection in ischemic stroke. figshare.comfigshare.comnih.gov A series of novel isobenzofuran-1(3H)-one derivatives were synthesized and evaluated as TREK-1 inhibitors. Among them, one compound, Cpd8l, demonstrated potent and selective inhibition of TREK-1 with an IC50 value of 0.81 μM. figshare.comfigshare.comnih.gov In an in vitro model of ischemic injury using oxygen-glucose deprivation/reperfusion (OGD/R) in cortical neurons, Cpd8l significantly reduced neuronal death. figshare.comfigshare.comnih.gov
Other studies have explored the antioxidant properties of isobenzofuranone derivatives in protecting neurons from oxidative stress-induced injury. In a study involving primary cultures of hippocampal neurons, two isobenzofuranone derivatives were shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation induced by hydrogen peroxide. scielo.brresearchgate.net These compounds were found to significantly minimize cytotoxicity and cell death associated with the redox imbalance. scielo.brresearchgate.net Similarly, another isobenzofuran-1(3H)-one derivative, referred to as compound 1, demonstrated the ability to reduce intracellular ROS and lipid peroxidation in primary hippocampal neuron cultures exposed to the herbicide diquat. nih.gov This compound was also found to protect against neuronal damage in specific regions of the hippocampus. nih.gov
Furthermore, certain phthalide (B148349) derivatives have been evaluated for their antioxidant activity in oxidative damage models using SH-SY5Y and PC12 cells. In these models, where oxidative stress was induced by hydrogen peroxide, some derivatives significantly increased the relative cell survival rate. nih.gov
| Compound/Derivative | In Vitro Model | Key Findings | Reported IC50 |
|---|---|---|---|
| Cpd8l | OGD/R-induced cortical neuronal injury | Potent and selective TREK-1 inhibitor, reduced neuronal death. figshare.comfigshare.comnih.gov | 0.81 μM (for TREK-1 inhibition) figshare.comfigshare.com |
| Isobenzofuranones 1 and 2 | Hydrogen peroxide-induced oxidative stress in primary hippocampal neurons | Reduced ROS levels, lipid peroxidation, cytotoxicity, and cell death. scielo.brresearchgate.net | Not Reported |
| Compound 1 (Isobenzofuran-1(3H)-one derivative) | Diquat-induced injury in primary hippocampal neurons | Reduced intracellular ROS and lipid peroxidation. nih.gov | Not Reported |
| Phthalide derivatives (1a and 15b) | Hydrogen peroxide-induced oxidative damage in SH-SY5Y and PC12 cells | Significantly increased relative cell survival rate. nih.gov | Not Reported |
Antiplatelet Aggregation Activity
Several studies have investigated the in vitro antiplatelet aggregation activity of this compound and its derivatives, suggesting their potential as therapeutic agents for thrombotic diseases.
In a study focused on the synthesis and evaluation of 3-substituted-1(3H)-isobenzofuranones, the antiplatelet activities of various derivatives were assessed. The results indicated that the l-isomers of these compounds exhibited greater antiplatelet activity compared to the dl-isomers and d-isomers. nih.gov It was also observed that alkylphthalides were more active than the corresponding alkenephthalides. nih.gov However, all the synthesized compounds in this series were found to be less active than n-butylphthalide (NBP) and the commonly used antiplatelet drug, Aspirin (B1665792). nih.gov
Another study explored the antiplatelet effects of a brominated derivative, 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP), on rat platelet aggregation induced by arachidonic acid (AA). Br-NBP was found to inhibit platelet aggregation with a 50% inhibitory concentration (IC50) of 84 μM in vitro. nih.gov The mechanism of action was linked to the inhibition of thromboxane (B8750289) B2 formation and Ca2+ mobilization. nih.gov
Further research involved the design and synthesis of 23 phthalide derivatives, some of which incorporated thiophene (B33073) or halogens. nih.gov In vitro screening for antiplatelet aggregation activity revealed that one of these derivatives, 14b, significantly inhibited platelet aggregation induced by arachidonic acid. nih.gov
| Compound/Derivative | Agonist | Key Findings | Reported IC50 |
|---|---|---|---|
| 3-substituted-1(3H)-isobenzofuranones | Not Specified | l-isomer > dl-isomer > d-isomer in activity; alkylphthalides > alkenephthalides. Less active than NBP and Aspirin. nih.gov | Not Reported |
| 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP) | Arachidonic Acid (AA) | Inhibited rat platelet aggregation. nih.gov | 84 μM nih.gov |
| Phthalide derivative 14b | Arachidonic Acid (AA) | Significantly inhibited platelet aggregation. nih.gov | Not Reported |
Other Reported Biological Activities of Phthalide Derivatives
Beyond their neuroprotective and antiplatelet effects, phthalide derivatives have been reported to exhibit a wide range of other biological activities. These compounds, which are structurally characterized by a benzene (B151609) ring fused to a γ-lactone ring, have been the subject of numerous pharmacological studies.
The diverse biological activities attributed to phthalide derivatives include:
Anti-inflammatory effects : Certain phthalide derivatives have demonstrated the ability to modulate inflammatory pathways.
Antimicrobial properties : This class of compounds has shown activity against various microbial agents.
Antifungal activity : The potential of phthalide derivatives to inhibit the growth of fungi has been reported.
Anticancer and cytotoxic effects : Some phthalide derivatives have been investigated for their ability to inhibit the proliferation of cancer cells and induce cytotoxicity.
These reported activities underscore the potential of the phthalide scaffold as a privileged structure in medicinal chemistry for the development of new therapeutic agents for a variety of diseases.
Advanced Structure-Activity Relationship (SAR) Investigations for Biological Targets
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective therapeutic agents. mdpi.com For phthalide and isobenzofuranone derivatives, SAR investigations have provided insights into the structural requirements for their neuroprotective and antiplatelet activities.
In the context of neuroprotection , SAR studies on a series of 1,1′-biphenylnitrones, which are analogues of α-phenyl-N-tert-butylnitrone (PBN), have revealed key structural features for enhanced activity. It was observed that derivatives bearing N-benzyl or N-tert-butyl groups at the nitrogen atom of the nitrone motif consistently exhibited higher neuroprotective effects. mdpi.com
For antiplatelet activity , SAR studies on a series of 4-methoxybenzene-1,3-isophthalamides have been conducted to identify novel antiplatelet drugs. The investigation involved synthesizing and testing compounds with substitutions at the ortho-, meta-, and para-positions of a phenyl ring. nih.gov The results showed that specific substitutions at these positions led to compounds with superior anti-platelet aggregation activities compared to the reference drug Picotamide. nih.gov Another study on pyrazolopyridine derivatives as antiplatelet agents identified that certain compounds were significantly more potent than aspirin against collagen and arachidonic acid-induced aggregation. nih.govresearchgate.net The SAR analysis in this study highlighted the importance of the carbohydrazide (B1668358) group for the observed antiplatelet activity. nih.govresearchgate.net These findings collectively suggest that modifications to the substituents on the core phthalide or related heterocyclic structures can significantly impact their biological efficacy.
Applications of 4 Hydroxyisobenzofuran 1 3h One in Organic Synthesis
Role as a Versatile Synthetic Intermediate and Building Block
The utility of 4-hydroxyisobenzofuran-1(3H)-one as a synthetic building block stems from the reactivity of its two key functional groups: the γ-lactone and the phenolic hydroxyl group. The lactone can undergo reactions such as nucleophilic attack and ring-opening, while the hydroxyl group can be readily alkylated, acylated, or otherwise modified.
A direct example of its use is the alkylation of the phenolic hydroxyl group. For instance, 4-hydroxyphthalide can be treated with ethyl bromide in the presence of a base like potassium carbonate to yield 4-ethoxyphthalide. This reaction demonstrates the straightforward modification of the phenolic moiety, allowing for the introduction of various substituents.
While specific research on 4-hydroxyphthalide is limited, the reactivity of the closely related isomer, 3-hydroxyisobenzofuran-1(3H)-one, provides significant insight into the potential of this scaffold. The 3-hydroxy isomer readily participates in Friedel-Crafts alkylation reactions with electron-rich aromatic compounds like indoles. Catalyzed by a small amount of an acid such as TsOH·H₂O, various substituted indoles can smoothly attack the C3 position of the lactone ring, leading to the formation of 3-indolyl-substituted phthalides in excellent yields. This type of C-C bond-forming reaction highlights the ability of the phthalide (B148349) core to act as an electrophile, a key characteristic of a versatile synthetic intermediate.
The general reactivity of the phthalide structure makes it a foundational element for synthesizing more elaborate molecules. This class of compounds is frequently used by chemists to construct complex natural products and other biologically active molecules.
Table 1: Examples of Reactions Illustrating the Role of Hydroxyphthalides as Synthetic Intermediates
| Starting Material | Reagents | Product | Reaction Type | Source |
| 4-Hydroxyphthalide | Ethyl bromide, K₂CO₃ | 4-Ethoxyphthalide | O-Alkylation | |
| 3-Hydroxyisobenzofuran-1(3H)-one | Indole (B1671886), TsOH·H₂O (2 mol%) | 3-(1H-indol-3-yl)isobenzofuran-1(3H)-one | Friedel-Crafts Alkylation |
Precursor in the Synthesis of Complex Heterocyclic Systems
The isobenzofuranone framework serves as an excellent starting point for the synthesis of other, often more complex, heterocyclic systems through ring-transformation reactions. The inherent reactivity of the lactone ring allows it to be opened and reclosed with different reagents to generate new ring systems.
An exemplary transformation is the conversion of a hydroxyphthalide derivative into a phthalazin-1(2H)-one. In a documented synthesis, a related starting material, 4-bromo-3-hydroxyisobenzofuran-1(3H)-one, is reacted with hydrazine (B178648). This reaction proceeds via nucleophilic attack of the hydrazine on the lactone carbonyl, followed by dehydration and cyclization to form the stable, six-membered pyridazinone ring of the phthalazinone system. This method provides an efficient pathway to substituted phthalazinones, which are themselves important scaffolds in medicinal chemistry.
This conversion showcases how the phthalide structure can be strategically employed to build entirely different heterocyclic cores, expanding its utility beyond simple derivatization. The ability to transform the five-membered lactone into a six-membered nitrogen-containing heterocycle underscores its value as a precursor for a diverse range of molecular architectures.
Derivatization for Pharmacological or Material Science Applications
The derivatization of the this compound scaffold is a key strategy for developing new molecules with tailored properties for pharmacology and material science. The phthalide core is found in numerous natural products with significant biological activities, including anticancer and antiplatelet effects, making its derivatives attractive targets for drug discovery.
Pharmacological Applications:
The synthesis of isobenzofuranone derivatives is a common strategy in the search for new therapeutic agents. For example, complex derivatives of 7-hydroxyisobenzofuran-1(3H)-one have been synthesized and shown to possess potent antileishmanial properties, acting as inhibitors of the parasitic enzyme DNA topoisomerase II. These syntheses often involve multi-step sequences that build upon the core phthalide structure.
Furthermore, the esterification of the hydroxyl group on the lactone ring of 3-hydroxyphthalides is a known method to create prodrugs or compounds with enhanced biological activity. The resulting 3-hydroxyphthalidyl esters are recognized as valuable natural products and have been the focus of synthetic efforts, including highly enantioselective methods to produce specific stereoisomers. Similar derivatization of the 4-hydroxy group on this compound could be explored to modulate properties like solubility, stability, and biological target engagement. The derivatization of phenolic compounds is a well-established strategy in medicinal chemistry to understand metabolic pathways and screen for biological activity.
Material Science Applications:
While direct applications of this compound in material science are not widely documented, its bifunctional nature makes it an interesting candidate as a monomer or modifying agent for polymers. Heterocyclic compounds are increasingly used as building blocks for advanced materials. For instance, furan-based diols and amines are used to create thermally reversible, self-healing polyurethanes through Diels-Alder reactions. Analogously, the two distinct functional groups of 4-hydroxyphthalide—the phenol (B47542) and the lactone—could potentially
Future Research Directions and Unresolved Challenges in 4 Hydroxyisobenzofuran 1 3h One Studies
Development of More Efficient and Sustainable Synthetic Routes
A significant challenge in the study of 4-Hydroxyisobenzofuran-1(3H)-one is the lack of dedicated, high-yield, and environmentally benign synthetic methodologies. While general strategies exist for the synthesis of the parent isobenzofuran-1(3H)-one structure, such as the one-step conversion from o-alkylbenzoic acids, these have not been specifically optimized for the 4-hydroxy derivative. nih.gov
Future research should focus on developing novel synthetic pathways that are both efficient and sustainable. Drawing inspiration from the synthesis of related isomers, potential strategies could include:
Optimizing Precursor Synthesis: Developing efficient methods to produce key precursors, such as appropriately substituted 2-formylbenzoic acids, which can be cyclized to form the lactone ring. acs.orgacs.org
Green Chemistry Approaches: Employing green catalysts and solvents to minimize environmental impact. For instance, the use of solid acid catalysts like TsOH·H₂O, which has proven effective in reactions involving the related 3-hydroxyisobenzofuran-1(3H)-one, could be explored. scirp.orgscirp.orgscirp.org
Novel Cyclization Strategies: Investigating new methods for lactonization that offer high regioselectivity to ensure the formation of the 4-hydroxy isomer over other potential products. The synthesis of 7-bromo-4-hydroxyisobenzofuran-1(3H)-one from a substituted methyl 2-formyl-3-hydroxybenzoate using a reducing agent like NaBH₄ provides a template for such regiocontrolled synthesis. escholarship.org
Overcoming these synthetic hurdles is a prerequisite for enabling the comprehensive biological and computational studies outlined below.
Comprehensive Elucidation of Molecular Mechanisms for Promising Biological Activities
The isobenzofuranone core is present in numerous natural and synthetic molecules with a wide array of documented biological effects, including antioxidant, antifungal, anti-platelet, and antiproliferative activities. mdpi.com Derivatives of this scaffold have shown cytotoxicity against various cancer cell lines and activity against pathogens like Leishmania donovani. mdpi.comnih.gov
A critical unresolved challenge is that the specific molecular mechanisms of action for this compound itself are largely unknown. While its analogs have shown promise, it is crucial to determine if the 4-hydroxy isomer operates through similar or distinct pathways.
Future research must prioritize the following:
Broad-Spectrum Bioactivity Screening: Systematically testing the compound against a wide range of biological targets, including cancer cell lines, bacteria, fungi, and viruses.
Mechanism of Action Studies: For any promising activity identified, in-depth mechanistic studies are required. For example, a derivative, 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one, was found to inhibit the enzyme DNA topoisomerase II in Leishmania. nih.govresearchgate.net It is essential to investigate whether this compound or its simpler analogs share this or other enzyme-inhibiting capabilities.
Anti-inflammatory and Antioxidant Pathways: Given that related compounds exhibit antioxidant and anti-inflammatory properties, future studies should explore the effect of this compound on relevant cellular pathways, such as those involving proinflammatory factors like TNF-α and IL-6. researchgate.netfrontiersin.org
Table 1: Reported Biological Activities of Related Isobenzofuran-1(3H)-one Derivatives
| Biological Activity | Compound/Derivative | Target/Organism | Reference(s) |
| Antiproliferative | C-3 Functionalized Isobenzofuran-1(3H)-ones | U937 (lymphoma) and K562 (myeloid leukemia) cells | mdpi.com |
| Antileishmanial | 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one | Leishmania donovani (inhibits Topoisomerase II) | researchgate.net, nih.gov |
| Antifungal | Isopestacin | Fungi | mdpi.com |
| Cytotoxic | Various Phthalides | Artemia salina | nih.gov |
| Anti-inflammatory | (1,5-dihydroxyhexyl)-7-hydroxyisobenzofuran-1(3H)-one | Inhibits proinflammatory factors (CCL-2, TNF-α, IL-6) | frontiersin.org |
| Antioxidant | Isobenzofuranone derivatives | Radical scavenging assays | researchgate.net |
Design and Synthesis of Highly Selective and Potent Analogs
Once baseline biological activity is established, a significant avenue of research will be the rational design and synthesis of analogs of this compound to enhance potency and selectivity. Structure-activity relationship (SAR) studies on the isobenzofuranone nucleus have shown that substitution at various positions on the ring system can dramatically influence biological effects. mdpi.com
Future efforts in medicinal chemistry should focus on:
C-3 Position Functionalization: The C-3 position of the isobenzofuranone ring is a common point for modification. Synthesizing a library of derivatives with different substituents at this position could yield compounds with improved activity, a strategy that has proven successful for other isobenzofuranones. mdpi.comresearchgate.net
Aromatic Ring Substitution: Exploring the effects of adding various functional groups to the benzene (B151609) ring of the this compound core. The potent antileishmanial activity of 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one underscores the potential of aryl substitutions. researchgate.net
Hybrid Molecules: Creating hybrid compounds that combine the this compound scaffold with other known pharmacophores, such as the synthesis of resveratrol-phthalide hybrids. semanticscholar.org
The goal is to develop lead compounds with high efficacy against specific targets and favorable pharmacological profiles.
Advanced Computational Modeling for Predictive Research
To accelerate the discovery process and reduce reliance on costly and time-consuming laboratory synthesis, advanced computational modeling presents a powerful tool. In silico methods have already been applied to predict the drug-like properties of other functionalized isobenzofuranones. mdpi.comresearchgate.net
Future research should integrate computational chemistry from the outset:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this compound analogs with their biological activities. This can provide predictive insights for designing more potent compounds.
Molecular Docking: Using molecular docking simulations to predict how different analogs bind to specific biological targets, such as the active site of an enzyme or a receptor. This can help in understanding mechanisms of action and in prioritizing which analogs to synthesize. researchgate.net
ADMET Prediction: Employing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, helping to identify candidates with better potential for further development.
By combining computational predictions with empirical testing, the design-synthesize-test cycle can be made significantly more efficient.
Exploration of New Natural Sources and Biosynthetic Pathways
While laboratory synthesis is crucial, nature remains a vast reservoir of chemical diversity. This compound has been identified as a secondary metabolite in the insect Coridius chinensis. nih.gov The broader isobenzofuranone family is found in a variety of natural sources, particularly fungi and plants. researchgate.netfrontiersin.org
A major unresolved challenge is the elucidation of the biosynthetic pathway leading to this compound. Understanding how organisms construct this molecule could open doors to biocatalytic and pathway engineering approaches for its production.
Key research directions include:
Natural Product Screening: Expanding the search for this compound and its derivatives in other natural sources, including a wider range of insects, plants, and microorganisms (especially fungi). frontiersin.orgmaxapress.com
Biosynthetic Pathway Elucidation: Using techniques such as isotopic labeling studies and genome mining to identify the genes and enzymes responsible for the biosynthesis of the compound in Coridius chinensis or other producing organisms.
Metabolic Engineering: Once the biosynthetic pathway is understood, it may be possible to engineer microorganisms to produce this compound or novel analogs in a controlled and sustainable manner. escholarship.org
Exploring the natural origins and biosynthesis of this compound will not only provide alternative sources but also offer deeper insights into its biological role in nature.
Q & A
What are the established synthetic routes for 4-Hydroxyisobenzofuran-1(3H)-one, and how do reaction conditions influence yield?
Level : Basic
Methodological Answer :
The synthesis typically involves cyclization of substituted phthalic acid derivatives or oxidation of alkyl-substituted precursors. For example, hydroxylated analogs can be synthesized via Friedel-Crafts acylation followed by acid-catalyzed cyclization . Key variables affecting yield include:
- Catalyst choice : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics.
- Temperature : Optimal yields (70–80%) are achieved at 80–100°C, avoiding decomposition at higher temperatures.
Reference : Teixeira et al. (2014) reported a 78% yield using acetic anhydride as a solvent under reflux .
How can X-ray crystallography resolve structural ambiguities in hydroxylated isobenzofuranone derivatives?
Level : Advanced
Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and hydrogen-bonding networks. For example:
- Sample preparation : Crystals are grown via slow evaporation in solvents like ethanol or dichloromethane.
- Data collection : High-resolution datasets (e.g., θ ≤ 25°) ensure accurate bond-length measurements (±0.01 Å).
- Validation : Compare experimental data with Cambridge Structural Database (CSD) entries (e.g., CCDC 1505246) to identify deviations caused by substituent effects .
Table : Crystallographic parameters for 3-(4-Hexyloxyphenyl)isobenzofuran-1(3H)-one (CCDC entry: o1941-o1943) :
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Z-value | 2 |
| R-factor | 0.037 |
What methodologies are used to assess the phytotoxic activity of this compound derivatives?
Level : Advanced
Methodological Answer :
Phytotoxicity is evaluated using seed germination assays and root/shoot elongation studies:
- Test organisms : Arabidopsis thaliana or Lactuca sativa (lettuce) are common models.
- Concentration gradients : Prepare solutions (0.1–100 µM) in agar medium.
- Controls : Include untreated seeds and solvent-only blanks.
- Metrics : Inhibition rates (%) are calculated after 5–7 days using:
Teixeira et al. (2014) observed 60–85% root inhibition at 50 µM for hydroxylated derivatives .
How can conflicting spectral data (NMR, IR) for isobenzofuranone derivatives be reconciled?
Level : Advanced
Methodological Answer :
Contradictions often arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by analyzing peak splitting at −40°C to 100°C.
- Solvent standardization : Use deuterated DMSO or CDCl₃ to minimize solvent-shift artifacts.
- DFT calculations : Compare experimental IR carbonyl stretches (1700–1750 cm⁻¹) with computed vibrational modes (B3LYP/6-31G* basis set) .
Example : NIST data for 6-Hydroxy-4,4,7a-trimethyl derivatives show <2% deviation between experimental and calculated IR peaks .
What analytical techniques are recommended for purity assessment of this compound?
Level : Basic
Methodological Answer :
- HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) with UV detection at 254 nm. Purity >98% is typical for research-grade samples.
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 165.055 for C₈H₆O₃).
- Elemental analysis : Acceptable C/H/O ratios within ±0.3% of theoretical values .
How do substituents influence the stability of isobenzofuranone derivatives under ambient conditions?
Level : Advanced
Methodological Answer :
Electron-withdrawing groups (e.g., nitro, bromo) enhance stability by reducing ring-opening susceptibility:
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via TLC or HPLC.
- Mechanistic insights : Bromo-substituted derivatives (e.g., 4-Bromo analogs) show <5% decomposition due to steric and electronic stabilization .
What computational methods are effective in predicting the reactivity of this compound?
Level : Advanced
Methodological Answer :
- DFT-based Fukui indices : Identify nucleophilic/electrophilic sites. For example, the carbonyl carbon (C1) has the highest electrophilicity (f⁻ = 0.12).
- Molecular docking : Screen for binding affinity with biological targets (e.g., enzymes in phytotoxin pathways) using AutoDock Vina .
How can environmental surface interactions of isobenzofuranones be studied at the molecular level?
Level : Advanced
Methodological Answer :
- Microspectroscopic imaging : Use AFM or ToF-SIMS to analyze adsorption on indoor surfaces (e.g., glass, cellulose).
- Reactivity assays : Expose samples to ozone (50 ppb) and quantify degradation products via GC-MS .
What safety protocols are critical when handling this compound in laboratory settings?
Level : Basic
Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- PPE : Nitrile gloves and safety goggles are mandatory.
- Storage : Keep in amber vials at −20°C under inert gas (N₂ or Ar) to prevent oxidation .
How are regioselectivity challenges addressed in the functionalization of isobenzofuranone cores?
Level : Advanced
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
